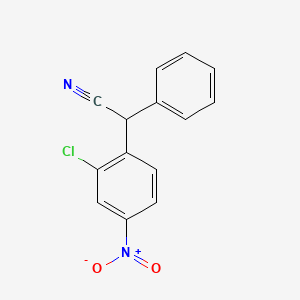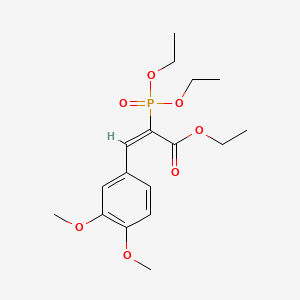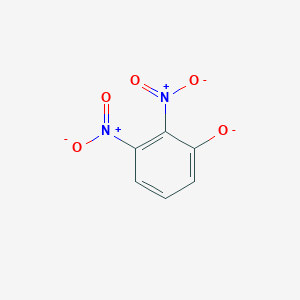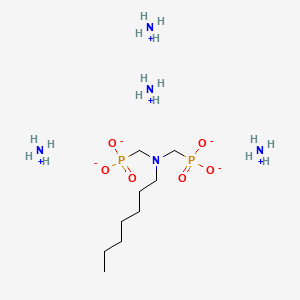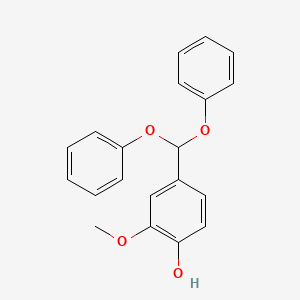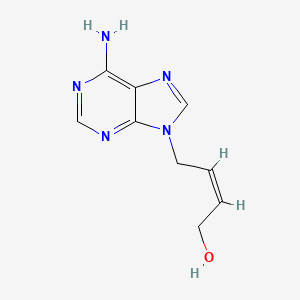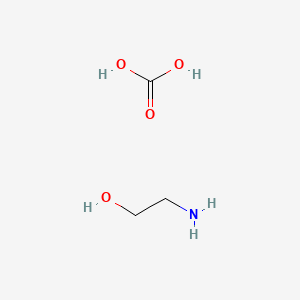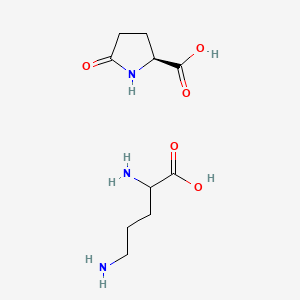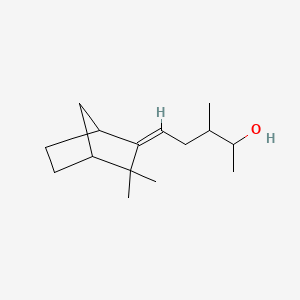
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is also known by other names such as δ (2,β)-Norbornaneethanol, 3,3-dimethyl-; 2,2-Dimethyl-1-norbornylideneethanol; and Patchenol . This compound is characterized by its bicyclic structure, which includes a norbornane framework with a dimethyl substitution.
Vorbereitungsmethoden
The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with a suitable alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)-3-methylpentan-2-ol can be compared with other similar compounds, such as:
- 2,2-Dimethyl-1-norbornylideneethanol
- 8-Camphenemethanol
- Patchenol
These compounds share similar bicyclic structures and chemical properties but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
94291-51-7 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-3-methylpentan-2-ol |
InChI |
InChI=1S/C15H26O/c1-10(11(2)16)5-8-14-12-6-7-13(9-12)15(14,3)4/h8,10-13,16H,5-7,9H2,1-4H3/b14-8- |
InChI-Schlüssel |
KGFHMTBDEFERCZ-ZSOIEALJSA-N |
Isomerische SMILES |
CC(C/C=C\1/C2CCC(C2)C1(C)C)C(C)O |
Kanonische SMILES |
CC(CC=C1C2CCC(C2)C1(C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





